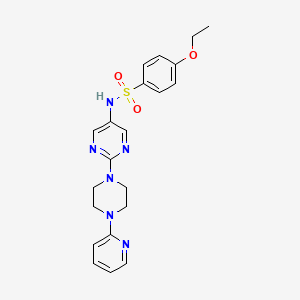

4-ethoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3S/c1-2-30-18-6-8-19(9-7-18)31(28,29)25-17-15-23-21(24-16-17)27-13-11-26(12-14-27)20-5-3-4-10-22-20/h3-10,15-16,25H,2,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHGVHXHHFLFJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

Attachment of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling, utilizing palladium catalysts.

Ethoxy group addition: The ethoxy group can be introduced through etherification reactions, typically using ethyl halides and a base.

Sulfonamide formation: The final step involves the formation of the sulfonamide linkage, which can be achieved by reacting the intermediate with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Amines and other reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may bind to and inhibit enzymes such as phosphodiesterase, thereby modulating intracellular levels of cyclic adenosine monophosphate (cAMP) . This inhibition can lead to various downstream effects, including alterations in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Sildenafil-descarbon-desmethyl Hydrochloride

- Structure: 3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(methylamino)ethyl]benzenesulfonamide Hydrochloride

- CAS : n/a; MW : 485.0 g/mol .

- Key Differences: Replaces the pyridin-2-yl-piperazine with a pyrazolo-pyrimidine core. Includes a methylaminoethyl side chain instead of the pyrimidin-5-yl linkage.

- Functional Implications : The pyrazolo-pyrimidine system is characteristic of phosphodiesterase 5 (PDE5) inhibitors like sildenafil, suggesting divergent target selectivity compared to the queried compound .

4-ethyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}benzamide

- CAS : 1396674-79-5; MW : 388.47 g/mol .

- Key Differences :

- Substitutes the benzenesulfonamide with a benzamide group.

- Uses an ethyl substituent instead of ethoxy.

- Functional Implications : The amide group may reduce acidity compared to sulfonamide, altering solubility and membrane permeability. The ethyl group likely decreases steric hindrance relative to ethoxy .

WJ111-11 (Triazine-Based Compound)

- Structure: Contains a triazine-morpholino core and a dioxoisoindolinyl side chain .

- Key Differences: Replaces the pyrimidine-piperazine scaffold with a triazine-morpholino system. Includes a complex PROTAC-like linker for targeted protein degradation.

- Functional Implications : Designed for kinase inhibition and ubiquitination, highlighting a distinct mechanism compared to the queried compound .

Data Table: Structural and Functional Comparison

| Compound Name | Core Scaffold | Key Substituents | Molecular Weight (g/mol) | Potential Target/Application |

|---|---|---|---|---|

| Target Compound | Pyrimidine-piperazine | 4-ethoxy-benzenesulfonamide | ~485 (estimated) | Kinases, GPCRs |

| Sildenafil-descarbon-desmethyl Hydrochloride | Pyrazolo-pyrimidine | Methylaminoethyl, propyl | 485.0 | PDE5 inhibition |

| 4-ethyl-Benzamide Analog | Pyrimidine-piperazine | 4-ethyl-benzamide | 388.47 | Undisclosed (possible kinase/RhOA) |

| WJ111-11 | Triazine-morpholino | Dioxoisoindolinyl linker | N/A | Kinase degradation (PROTAC) |

Research Findings and Implications

- Target vs. Sildenafil Analog : The absence of a pyrazolo-pyrimidine system in the target compound suggests reduced PDE5 affinity but possible selectivity for other phosphodiesterases or serotonin receptors due to the pyridinyl-piperazine motif .

- Target vs. Benzamide Analog : The sulfonamide group in the target compound may enhance binding to polar residues in enzymatic active sites, whereas the benzamide analog’s ethyl group could improve passive diffusion across membranes .

Biological Activity

4-ethoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications based on recent research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety linked to a pyrimidine and piperazine structure, which are known to enhance bioactivity through various pharmacological pathways. The ethoxy group may contribute to improved solubility and bioavailability.

Research indicates that compounds with similar structures often interact with multiple biological targets, including:

- Kinases : Many sulfonamide derivatives exhibit inhibitory effects on specific kinases involved in cancer cell proliferation.

- Receptors : The piperazine ring is known for its ability to modulate neurotransmitter receptors, potentially affecting neurological pathways.

In Vitro Studies

A series of in vitro studies have assessed the cytotoxicity and mechanism of action of this compound. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 activation |

| Study 2 | HeLa (Cervical Cancer) | 2.41 | Inhibition of cell cycle progression |

| Study 3 | PANC-1 (Pancreatic Cancer) | 1.47 | RET kinase inhibition |

These studies suggest that the compound exhibits potent cytotoxic activity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins. The results indicate strong interactions with:

- RET Kinase : Binding energies suggest a high affinity, indicating potential as a RET inhibitor.

Case Studies

Recent clinical trials have begun exploring the therapeutic potential of similar compounds in treating malignancies. For instance, a study involving a related sulfonamide demonstrated significant tumor regression in patients with advanced solid tumors, highlighting the need for further exploration into the clinical applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.